Methyl Hexacosanoate

Catalog No.
S749103
CAS No.
5802-82-4
M.F
C27H54O2
M. Wt
410.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Hexacosanoate

CAS Number

5802-82-4

Product Name

Methyl Hexacosanoate

IUPAC Name

methyl hexacosanoate

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

InChI

InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3

InChI Key

VHUJBYYFFWDLNM-UHFFFAOYSA-N

SMILES

Array

Synonyms

Cerotic Acid Methyl Ester; Methyl Cerotate; Methyl Hexacosanoate; Methyl n-Hexacosanoate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Methyl Hexacosanoate is a fatty acid methyl ester.
Methyl hexacosanoate has been reported in Eleutherococcus koreanus, Botryococcus braunii, and Eleutherococcus senticosus with data available.

Methyl hexacosanoate (CAS 5802-82-4) is a C26:0 very-long-chain fatty acid methyl ester (FAME) widely procured as a high-purity analytical standard for lipidomics, clinical diagnostics, and biomarker research . As the fully derivatized methyl ester of hexacosanoic acid, it exhibits a molecular weight of 410.72 g/mol and serves as a critical retention time marker in gas chromatography-mass spectrometry (GC-MS) workflows [1]. Its primary industrial and laboratory value lies in its direct compatibility with GC systems, bypassing the volatility and peak-tailing issues associated with free very-long-chain fatty acids, making it an essential reference material for quantitative lipid profiling .

Substituting methyl hexacosanoate with its free acid counterpart (hexacosanoic acid) or shorter-chain FAMEs fundamentally compromises analytical workflows. Free hexacosanoic acid lacks the necessary volatility for direct GC-MS injection, leading to severe peak tailing, irreversible injector port adsorption, and the mandatory requirement for time-consuming, variability-inducing in situ derivatization [1]. Furthermore, substituting with C24:0 or C28:0 FAMEs is impossible in diagnostic lipidomics, as C26:0 is a specific, non-redundant biomarker for peroxisomal beta-oxidation disorders, meaning alternate chain lengths cannot provide the exact retention time calibration required for accurate quantification .

Elimination of Pre-Analytical Derivatization and GC Peak Tailing

Free hexacosanoic acid requires aggressive derivatization (e.g., using trimethyl sulfonium hydroxide or BF3-methanol) to achieve sufficient volatility for GC-MS, a process that introduces up to 23.61% relative standard deviation (RSD) in recovery when performed manually [1]. In contrast, methyl hexacosanoate is pre-derivatized, allowing for direct injection with high volatility and sharp, symmetrical peak shapes[1].

Evidence DimensionPre-analytical processing requirement and recovery variability
Target Compound DataMethyl hexacosanoate: Direct injection ready, high volatility.
Comparator Or BaselineHexacosanoic acid (free acid): Requires derivatization; prone to 23.61% RSD in manual derivatization recovery.
Quantified DifferenceEliminates derivatization steps and avoids up to 23.61% manual derivatization variability.
ConditionsGC-MS lipidomic profiling workflows.

Procuring the pre-derivatized methyl ester ensures immediate GC-MS compatibility, reducing sample preparation time and eliminating derivatization-induced quantitative errors.

Thermal Behavior and Solvent Handling Efficiency

The esterification of the carboxyl group significantly alters the thermal properties of the C26 lipid. Hexacosanoic acid exhibits a high melting point of 87–89 °C, making it highly crystalline and difficult to dissolve in standard non-polar solvents at room temperature without heating. Methyl hexacosanoate features a reduced melting point of 63–66 °C, which substantially improves its solubility profile in solvents like hexane and chloroform, streamlining the preparation of concentrated stock solutions (e.g., 0.5 mg/mL) for analytical calibration .

Evidence DimensionMelting point and handling thermal threshold
Target Compound DataMethyl hexacosanoate: 63–66 °C
Comparator Or BaselineHexacosanoic acid (free acid): 87–89 °C
Quantified Difference~22–25 °C reduction in melting point.
ConditionsStandard laboratory handling and stock solution preparation in organic solvents.

The lower melting point facilitates easier dissolution in organic solvents at ambient temperatures, preventing standard precipitation and ensuring accurate calibration curves.

Absolute Retention Time Specificity in VLCFA Profiling

In GC-MS retention time locking libraries, methyl hexacosanoate (C26:0 ME) elutes at a distinct, highly reproducible retention time that cannot be interpolated accurately from adjacent chain lengths . When compared to methyl tetracosanoate (C24:0 ME) or methyl octacosanoate (C28:0 ME), the C26:0 FAME provides the exact baseline resolution required to quantify the C26:0/C22:0 ratio, which is the definitive diagnostic metric for peroxisomal disorders .

Evidence DimensionChromatographic retention time specificity
Target Compound DataMethyl hexacosanoate: Exact C26:0 retention time marker.
Comparator Or BaselineMethyl tetracosanoate (C24:0) / Methyl octacosanoate (C28:0): Elute at different retention times, failing to mark the C26 window.
Quantified DifferenceProvides absolute C26:0 retention time calibration, eliminating interpolation errors between C24 and C28.
ConditionsCapillary GC-FID/MS with standard non-polar or polar columns.

Accurate quantification of the C26:0 biomarker requires the exact C26:0 FAME standard to avoid co-elution misidentification in complex biological matrices.

Quantitative GC-MS/FID Lipidomic Profiling

Methyl hexacosanoate is utilized as a primary analytical standard for calibrating gas chromatography instruments to detect and quantify very-long-chain fatty acids in serum, plasma, and tissue extracts, leveraging its optimal volatility and sharp peak symmetry.

Diagnostic Biomarker Research for Peroxisomal Disorders

Procured as the definitive reference material for measuring elevated C26:0 levels and C26:0/C22:0 ratios, which are critical in lipidomic research related to X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal beta-oxidation defects .

Transesterification Efficiency Validation

Employed as a stable, pre-derivatized spike-in control or retention time locking standard (often alongside deuterated markers) to evaluate the completeness and recovery rates of lipid extraction and methylation protocols in complex biological matrices [1].

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

13.3

Hydrogen Bond Acceptor Count

2

Exact Mass

410.412380961 Da

Monoisotopic Mass

410.412380961 Da

Heavy Atom Count

29

Appearance

Unit:25 mgSolvent:nonePurity:99%Physical solid

Melting Point

63.8 °C

UNII

G85MYW3QLN

Other CAS

5802-82-4

Wikipedia

Methyl hexacosanoate

Dates

Last modified: 08-15-2023
1. S. Fourcade et al. “Valproic acid induces antioxidant effects in X-linked adrenoleukodystrophy” Human Molecular Genetics, vol. 19 pp. 2005-2014, 20102. A. Kume et al. “High levels of saturated very long-chain fatty acid (hexacosanoic acid; C26:0) in whole blood are associated with metabolic syndrome inJapanese men” Diabetes Research and Clinical Practice, vol. 80 pp. 259-264, 20083. 3. A. Millar et al. “CUT1, an Arabidopsis Gene Required for Cuticular Wax Biosynthesis and Pollen Fertility, Encodes a Very-Long-Chain Fatty AcidCondensing Enzyme” Plant Cell, Vol. 11 pp. 825-838, 19994. P. Tvrdika et al. “Role of a New Mammalian Gene Family in the Biosynthesis of Very Long Chain Fatty Acids and Sphingolipids” Journal of CellBiology, Vol. 149(3) pp. 707, 2000

Explore Compound Types